2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science. The structure of this compound consists of a benzylidene group attached to a malononitrile moiety, with ethoxy and hydroxy substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-ethoxy-2-hydroxybenzaldehyde with malononitrile in the presence of a base, such as piperidine or sodium ethoxide. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzylidenemalononitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme tyrosinase, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. This binding inhibits the enzyme’s activity, leading to a decrease in melanin production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dihydroxybenzylidene)malononitrile: Known for its strong tyrosinase inhibitory activity.
2-(4-Hydroxy-3-methoxybenzylidene)malononitrile: Exhibits similar chemical properties and applications.
Uniqueness
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile is unique due to the presence of both ethoxy and hydroxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H10N2O2 |
---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-[(3-ethoxy-2-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-11-5-3-4-10(12(11)15)6-9(7-13)8-14/h3-6,15H,2H2,1H3 |
InChI-Schlüssel |
VZHSPGNYUNMLJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.